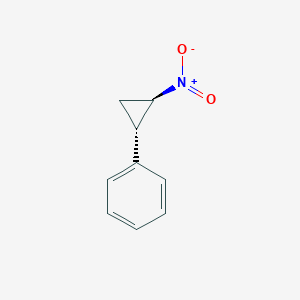
Rel-((1S,2R)-2-nitrocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((1S,2R)-2-nitrocyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with a nitro group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1S,2R)-2-nitrocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor followed by nitration. One common method involves the reaction of styrene with a diazo compound in the presence of a catalyst to form the cyclopropyl ring. The resulting cyclopropylbenzene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-((1S,2R)-2-nitrocyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated benzene derivatives.
Scientific Research Applications
Rel-((1S,2R)-2-nitrocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Rel-((1S,2R)-2-nitrocyclopropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions. The cyclopropyl ring’s strained structure can also affect its binding to biological targets, potentially leading to unique biological effects.
Comparison with Similar Compounds
Rel-((1S,2R)-2-nitrocyclopropyl)benzene can be compared with similar compounds such as:
- Rel-((1S,2R)-2-nitrocyclopropyl)methane
- Rel-((1S,2R)-2-nitrocyclopropyl)ethane
- Rel-((1S,2R)-2-nitrocyclopropyl)propane
These compounds share the cyclopropyl and nitro functional groups but differ in the nature of the substituent attached to the cyclopropyl ring. The presence of the benzene ring in this compound imparts unique aromatic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
[(1S,2R)-2-nitrocyclopropyl]benzene |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |
InChI Key |
XRNLPUUQLOMTGY-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















